1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine is a synthetic organic compound notable for its unique structural features, which include a cyclobutyl ring and a dichlorophenyl group. This compound belongs to the class of amines, characterized by the presence of a nitrogen atom bonded to carbon atoms, and is identified by the CAS number 766462-77-5. Its molecular formula is with a molecular weight of approximately 316.31 g/mol.
This compound is primarily synthesized in laboratory settings for research purposes. It falls under the category of pharmaceutical intermediates and is studied for its potential biological activities, particularly in medicinal chemistry. The presence of the dichlorophenyl moiety suggests possible applications in drug development due to its interactions with biological systems .
The synthesis of 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine typically involves several key steps:
These methods highlight the complexity involved in synthesizing this compound and underscore the importance of reaction conditions in achieving high yields.
The molecular structure of 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine can be represented using various chemical notation systems. The structural formula indicates a cyclobutane ring attached to a dichlorophenyl group, with an amine functional group:
1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reduction reactions .
The mechanism by which 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine exerts its biological effects involves interactions with specific molecular targets within biological systems. These targets may include enzymes or receptors that are integral to various metabolic pathways. The compound's structural characteristics enable it to modulate these targets effectively, leading to diverse biological effects that warrant further investigation in pharmacological studies .
The physical properties of 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine include:
Chemical properties may include:
These properties are crucial for determining appropriate storage conditions and potential applications in chemical synthesis .
The unique structure of 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine makes it valuable for various scientific applications:
Chloro-sibutramine (1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine) emerged as a direct structural analogue of sibutramine following the latter's global market withdrawal in 2010 due to cardiovascular risks [1] [7]. This analogue features strategic modifications: replacement of the para-chlorine atom with meta,para-dichlorination and alteration of the alkylamine side chain from 2-methylpropyl to 3-methylbutyl. These changes preserved the core pharmacophore responsible for serotonin-norepinephrine reuptake inhibition while deliberately circumventing standard analytical detection protocols [4] [8].
The compound first appeared in adulterated dietary supplements marketed as "natural weight loss aids" between 2012–2015. Analytical surveillance identified it through:
Table 1: Structural Evolution from Sibutramine to Chloro-Sibutramine
Compound | Aromatic Substituent | Alkyl Chain | Molecular Formula |
---|---|---|---|
Sibutramine | 4-chlorophenyl | -CH₂CH(CH₃)CH₃ | C₁₇H₂₆ClN |
Chloro-sibutramine | 3,4-dichlorophenyl | -CH₂CH₂CH(CH₃)CH₃ | C₁₉H₂₅Cl₂N |
Post-2015, global regulatory databases documented escalating adulteration cases:
The emergence of chloro-sibutramine catalyzed paradigm shifts in regulatory frameworks worldwide, highlighting critical jurisdictional disparities:
Preemptive Bans on Sibutramine Analogues
Analytical Surveillance EnhancementsTable 2: Global Regulatory Detection Strategies for Analogues
Region | Primary Methods | Reference Libraries | Detection Threshold |
---|---|---|---|
EU | HRMS suspect screening (2020/1507/EU) | EU-ADR 2.0 database | 0.1 ppm |
USA | GC-MS/MS with AI-based fragmentation prediction | FDA Forensics Database v3.1 | 1.0 μg/g |
ASEAN | Paper-based distance assays (Dragendorff's) | ASEAN Supplement Adulterants Network | 10 μg/mL |
Regulatory challenges persist due to:
Case studies demonstrate enforcement efficacy:
Regulatory Timeline Milestones
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2